3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the 2,5-dimethylphenyl and phenyl groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Sulfur Introduction: The thiol group can be introduced via thiolation reactions using reagents like thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction of the thienopyrimidine core can lead to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Dihydrothienopyrimidines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiol group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyridine-3,5-dicarboxylate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its thienopyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-13(2)16(10-12)22-19(23)18-15(21-20(22)24)11-17(25-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVFPKOROGQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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